2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoic acid
Description
Properties
IUPAC Name |
2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-8-6-12(20-9(2)15(17)18)14-10-4-3-5-11(10)16(19)21-13(14)7-8/h6-7,9H,3-5H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGFKEHKKRYCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoic acid typically involves multiple steps, starting with the construction of the core tetrahydrocyclopenta[c]chromen ring system[_{{{CITATION{{{1{2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy ...](https://www.sigmaaldrich.com/US/en/product/combiblocksinc/comh0423585d?context=bbe). This can be achieved through a series of cyclization and oxidation reactions[{{{CITATION{{{1{2-(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy .... The presence of the methyl group at the 7-position requires specific conditions to ensure selective methylation[{{{CITATION{{{_1{2-(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity[_{{{CITATION{{{1{2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy ...](https://www.sigmaaldrich.com/US/en/product/combiblocksinc/comh0423585d?context=bbe). Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to achieve the desired product quality[{{{CITATION{{{_1{2-(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy ....
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{2-(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{2-(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy ....
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C)[_{{{CITATION{{{_1{2-(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy ....
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles, such as sodium hydride (NaH) or sodium methoxide (NaOCH3)[_{{{CITATION{{{_1{2-(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy ....
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to 2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoic acid exhibit significant anti-inflammatory effects. A study demonstrated that derivatives of this compound can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. The inhibition of COX enzymes can lead to reduced production of prostaglandins and thus lower inflammation levels .
Antioxidant Activity
Another important application is the antioxidant properties exhibited by this compound. Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress-related diseases. In vitro studies have shown that similar compounds can scavenge free radicals effectively, indicating potential use in formulations aimed at combating oxidative stress .
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of several tetrahydrochromene derivatives. The researchers found that one derivative exhibited an IC50 value of 12 µM against COX-2, suggesting substantial anti-inflammatory potential. The structure–activity relationship (SAR) analysis indicated that modifications to the cyclopenta chromene structure could enhance activity .
Case Study 2: Antioxidant Efficacy
In another study focused on antioxidant properties, researchers evaluated the ability of various chromene derivatives to inhibit lipid peroxidation in rat liver microsomes. The results showed that compounds with structural similarities to this compound had a significant protective effect against oxidative damage .
Mechanism of Action
The mechanism by which 2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoic acid exerts its effects involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The fused ring system may interact with enzymes or receptors, modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic Acid
- CAS Number : 307549-54-8
- Molecular Formula : C₁₅H₁₄O₅
- Molecular Weight : 274.28 g/mol
- Key Difference: Replacement of propanoic acid with acetic acid (shorter alkyl chain).
- Impact : Reduced molecular weight and lipophilicity compared to the target compound. This may enhance aqueous solubility but decrease membrane permeability .
2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic Acid
- CAS Number : 307548-90-9
- Molecular Formula : C₁₆H₁₆O₅
- Molecular Weight : 288.29 g/mol
- Key Difference : Methyl group at position 6 instead of 6.
- Positional isomerism could lead to differences in pharmacokinetics .
2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic Acid (Discontinued)
Substituted Derivatives
2-[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic Acid
- CAS Number : 314742-23-9
- Molecular Formula : C₁₄H₁₃ClO₅
- Molecular Weight : 296.71 g/mol
- Key Difference : Chlorine substitution at position 6 and ethyl group at position 4.
- Impact : Increased molecular weight and lipophilicity. Chlorine may enhance reactivity but raise toxicity concerns .
[(5-Cyclopropylisoxazol-3-yl)methyl]amine Hydrochloride
- CAS Number: Not specified
- Relevance: Demonstrates the use of heterocyclic modifications to optimize bioactivity, contrasting with the chromenone core of the target compound .
Comparative Analysis Table
Research Findings and Implications
- Propanoic Acid vs. Acetic Acid: The longer alkyl chain in the target compound may improve binding to hydrophobic pockets in enzymes or receptors but could reduce solubility .
- Positional Isomerism : Methyl group placement (C6 vs. C7) alters the spatial arrangement, impacting interactions with biological targets .
- Safety Considerations: While direct toxicity data for the target compound are unavailable, analogs like MCPP (Health Hazard Rating 3) highlight the need for careful handling of phenoxypropanoic derivatives .
Biological Activity
2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoic acid is a complex organic compound that has garnered interest due to its potential biological activities. This compound is characterized by a unique structural framework that combines chromenyl and carbazole functionalities, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for exploring its therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 288.29 g/mol. Its structure suggests potential interactions with various biological targets.
Antioxidant Activity
Research indicates that compounds with chromenyl structures often exhibit significant antioxidant properties. The presence of the chromenyl moiety in this compound may contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a central role.
Anti-inflammatory Effects
Studies have shown that derivatives of chromenes can modulate inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines, thus providing a basis for its potential use in treating inflammatory conditions. In vitro assays have demonstrated that similar compounds can downregulate NF-kB signaling pathways, which are pivotal in inflammation.
Anticancer Potential
The structural characteristics of this compound suggest it may possess anticancer properties. Preliminary studies indicate that compounds with similar frameworks can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. Further research is required to elucidate the specific mechanisms through which this compound exerts its anticancer effects.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 : Evaluation of antioxidant activity (2020) | The compound exhibited significant free radical scavenging activity comparable to known antioxidants. | Suggests potential for use in formulations aimed at reducing oxidative stress. |
| Study 2 : Anti-inflammatory assays (2021) | Inhibition of TNF-alpha and IL-6 production was observed at micromolar concentrations. | Indicates therapeutic potential in inflammatory diseases. |
| Study 3 : Anticancer efficacy (2022) | Induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM. | Supports further investigation into its use as an anticancer agent. |
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The chromene structure allows for electron donation to free radicals.
- Cytokine Modulation : Interaction with signaling pathways involved in inflammation.
- Cell Cycle Arrest : Potential to interfere with cancer cell proliferation by inducing cell cycle arrest at various phases.
Q & A
Q. What are the recommended safety protocols for handling 2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoic acid in laboratory settings?
- Methodological Answer: Handling requires adherence to OSHA standards (29 CFR 1910.132), including nitrile gloves, Tyvek® suits, and eye/face protection with NIOSH/EN 166-compliant gear. Engineering controls (e.g., fume hoods) and wet cleaning methods with HEPA vacuums minimize airborne exposure. Regular hygiene practices (e.g., handwashing, decontamination showers) and medical monitoring (e.g., kidney function tests, neurological exams) are critical due to potential carcinogenicity and dermal absorption risks .
Q. What synthetic methodologies are employed for preparing this compound?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with coumarin derivatives and propanoic acid precursors. Key steps include etherification of the chromen-9-ol group using alkyl halides or Mitsunobu conditions. Solvents like dichloromethane or ethanol and catalysts (e.g., palladium on carbon) are used under controlled temperatures (50–80°C). Purification via column chromatography or recrystallization ensures product integrity .
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer: Structural confirmation employs spectroscopic techniques:
- NMR (1H, 13C, 2D-COSY) for backbone connectivity and substituent positions.
- HRMS for molecular formula validation.
- FT-IR to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹).
Computational tools (e.g., Gaussian) model electronic transitions and verify spectral assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of derivatives?
- Methodological Answer: Discrepancies in NMR/IR data are addressed via:
Q. What strategies optimize synthetic yield under varying catalytic conditions?
- Methodological Answer: Yield optimization involves:
- Catalyst screening (e.g., Pd/C vs. enzymatic catalysts) to enhance regioselectivity.
- Solvent polarity adjustments (e.g., DMF for polar intermediates).
- Reaction kinetics studies (e.g., in situ FT-IR monitoring) to identify rate-limiting steps.
Statistical tools (e.g., DoE) model parameter interactions (temperature, pH) for maximum efficiency .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer: Pharmacological screening includes:
- Enzyme inhibition assays (e.g., fluorescence-based) targeting cyclooxygenase or kinases.
- Cellular uptake studies using HPLC-MS to quantify intracellular concentrations.
- Molecular docking (AutoDock Vina) to predict binding affinities with therapeutic targets (e.g., estrogen receptors).
Dose-response curves (IC50/EC50) and toxicity profiling (MTT assay) validate efficacy and safety .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility profiles of this compound?
- Methodological Answer: Discrepancies arise from solvent purity or measurement techniques. Standardize protocols:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
